molecular formula C13H17ClN6O3 B12792709 T-611 hydrochloride CAS No. 350607-80-6

T-611 hydrochloride

Katalognummer: B12792709
CAS-Nummer: 350607-80-6
Molekulargewicht: 340.76 g/mol
InChI-Schlüssel: APIOOIIYTVVHCO-FVGYRXGTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

T-611 hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of T-611 hydrochloride typically involves a series of chemical reactions that are carefully controlled to ensure the purity and yield of the final product. The specific synthetic routes and reaction conditions can vary, but they generally include steps such as:

    Initial Reactant Preparation: The starting materials are prepared and purified to remove any impurities that could affect the reaction.

    Reaction Setup: The reactants are combined in a reaction vessel under controlled temperature and pressure conditions.

    Catalysis: Catalysts may be used to accelerate the reaction and improve yield.

    Purification: The product is purified using techniques such as crystallization, distillation, or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up to meet demand. This involves:

    Large-Scale Reactors: Using large reactors to handle greater volumes of reactants.

    Automation: Employing automated systems to monitor and control reaction conditions.

    Quality Control: Implementing rigorous quality control measures to ensure consistency and purity of the product.

Analyse Chemischer Reaktionen

Types of Reactions

T-611 hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can convert this compound into other compounds with different properties.

    Substitution: Substitution reactions involve replacing one functional group in the molecule with another.

Common Reagents and Conditions

The reactions involving this compound often use common reagents such as:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Can produce oxidized derivatives with different functional groups.

    Reduction: Can yield reduced forms with altered chemical properties.

    Substitution: Can result in substituted compounds with new functional groups.

Wissenschaftliche Forschungsanwendungen

T-611 hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and its role in drug development.

    Industry: Utilized in the production of various industrial chemicals and materials.

Wirkmechanismus

The mechanism of action of T-611 hydrochloride involves its interaction with specific molecular targets and pathways. This compound can:

    Bind to Receptors: Interact with specific receptors on cell surfaces, triggering a cascade of biochemical events.

    Modulate Enzyme Activity: Affect the activity of enzymes involved in various metabolic pathways.

    Alter Gene Expression: Influence the expression of certain genes, leading to changes in cellular function.

Vergleich Mit ähnlichen Verbindungen

T-611 hydrochloride can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

    Ambroxol Hydrochloride: Used as a mucolytic agent in the treatment of respiratory diseases.

    Bromhexine Hydrochloride: Another mucolytic agent with similar applications but different chemical properties.

Uniqueness

This compound stands out due to its specific chemical structure and reactivity, which make it suitable for a wide range of applications in different fields.

Eigenschaften

CAS-Nummer

350607-80-6

Molekularformel

C13H17ClN6O3

Molekulargewicht

340.76 g/mol

IUPAC-Name

(3S)-4-(4-imidazol-1-yl-6-methyl-5-nitropyrimidin-2-yl)-3-methylmorpholine;hydrochloride

InChI

InChI=1S/C13H16N6O3.ClH/c1-9-7-22-6-5-18(9)13-15-10(2)11(19(20)21)12(16-13)17-4-3-14-8-17;/h3-4,8-9H,5-7H2,1-2H3;1H/t9-;/m0./s1

InChI-Schlüssel

APIOOIIYTVVHCO-FVGYRXGTSA-N

Isomerische SMILES

C[C@H]1COCCN1C2=NC(=C(C(=N2)N3C=CN=C3)[N+](=O)[O-])C.Cl

Kanonische SMILES

CC1COCCN1C2=NC(=C(C(=N2)N3C=CN=C3)[N+](=O)[O-])C.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.